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Cat. No.: B1267953 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of (4-Phenylphenyl) benzoate is

essential for understanding its solid-state properties, which are of significant interest in

materials science and drug development. This document aims to provide an in-depth technical

guide on the crystallographic analysis of this compound. However, a thorough search of the

existing scientific literature and crystallographic databases did not yield a publicly available

crystal structure for (4-Phenylphenyl) benzoate. Therefore, to illustrate the principles and

methodologies, this guide will leverage data from closely related and structurally characterized

compounds: phenyl benzoate, phenyl 4-methylbenzoate, and 2,5-dimethylphenyl benzoate.

These analogues provide a valuable proxy for inferring the likely crystal structure and for

understanding the experimental protocols and data presentation relevant to the target

molecule.

Introduction
(4-Phenylphenyl) benzoate, also known as 4-biphenylyl benzoate, is an aromatic ester with

the chemical formula C₁₉H₁₄O₂. Its structure consists of a benzoate group attached to a

biphenyl moiety. The arrangement of these aromatic rings and the ester linkage dictates the

molecule's overall conformation, which in turn influences its packing in the solid state.

Understanding the crystal structure is crucial for predicting and controlling physicochemical

properties such as solubility, melting point, stability, and bioavailability, which are critical

parameters in drug development and materials design.
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While the definitive crystal structure of (4-Phenylphenyl) benzoate has not been

experimentally determined, we can infer its probable characteristics by analyzing its structural

analogues.

Physicochemical Properties
A summary of the known physicochemical properties of (4-Phenylphenyl) benzoate is

presented below.

Property Value

Molecular Formula C₁₉H₁₄O₂

Molecular Weight 274.31 g/mol

Melting Point 151 °C

Boiling Point 427.9 °C at 760 mmHg

Density 1.151 g/cm³

LogP 4.57

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 2

Inferred Crystallographic Data and Molecular
Geometry
The crystallographic data for three structural analogues of (4-Phenylphenyl) benzoate are

presented in Table 2. This data provides a basis for predicting the likely crystal structure of the

target compound.

Table 2: Comparative Crystallographic Data of (4-Phenylphenyl) benzoate Analogues
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Parameter
Phenyl
Benzoate[1][2]

Phenyl 4-
methylbenzoat
e[3]

2,5-
Dimethylpheny
l benzoate[4]
[5][6]

(4-

Phenylphenyl)

benzoate

(Inferred)

Formula C₁₃H₁₀O₂ C₁₄H₁₂O₂ C₁₅H₁₄O₂ C₁₉H₁₄O₂

Crystal System Monoclinic Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c P2₁/c

a (Å) 5.6890 12.3440 (4) 8.1095 (4) ~12-16

b (Å) 14.7340 8.1332 (2) 9.8569 (4) ~8-10

c (Å) 12.3850 12.1545 (4) 15.8805 (10) ~12-18

β (°) 101.060 110.911 (4) 105.617 (5) ~100-115

Volume (Å³) 1018.9 1139.89 (6) 1222.54 (11) ~1500-1800

Z 4 4 4 4

Dihedral Angle

between

Aromatic Rings

(°)

55.7 76.0 (1) 87.4 (1)
Likely large, ~70-

90

Twist Angle of -

COO- group

relative to

Benzoyl Ring (°)

9.8 9.4 (2) 3.7 (2) ~5-10

Based on the data from these analogues, it is probable that (4-Phenylphenyl) benzoate also

crystallizes in a monoclinic system with the space group P2₁/c. The addition of the extra phenyl

ring will significantly increase the unit cell volume. A key feature of these structures is the non-

planar conformation. The dihedral angle between the benzoate and phenyl rings is expected to

be large, likely in the range of 70-90 degrees, to minimize steric hindrance. The ester group is

expected to be nearly coplanar with the benzoyl ring.

Experimental Protocols
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Synthesis of (4-Phenylphenyl) benzoate via Schotten-
Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of esters from

alcohols and acyl chlorides in the presence of a base.[7][8][9]

Materials:

4-Phenylphenol

Benzoyl chloride

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Distilled water

Anhydrous magnesium sulfate (MgSO₄)

Erlenmeyer flask

Separatory funnel

Magnetic stirrer and stir bar

Procedure:

Preparation of the Phenoxide: In a 250 mL Erlenmeyer flask, dissolve 4-phenylphenol (1.0

eq.) in a 10% aqueous solution of sodium hydroxide (2.0 eq.). Stir the mixture until the

phenol is completely dissolved, forming the sodium phenoxide salt.

Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride

(1.1 eq.) in dichloromethane (50 mL).

Reaction: Cool the phenoxide solution in an ice bath. While stirring vigorously, add the

benzoyl chloride solution dropwise to the phenoxide solution over a period of 30 minutes.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for an additional 1-2 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate

solution (2 x 50 mL), and brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off

the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the

crude product.

Purification and Crystallization: The crude (4-Phenylphenyl) benzoate can be purified by

recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to

obtain single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.[10][11][12]

Procedure:

Crystal Selection and Mounting: A suitable single crystal of (4-Phenylphenyl) benzoate with

dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The

crystal is mounted on a goniometer head using a cryoloop or a glass fiber.

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low

temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations.

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a

detector, collects a series of diffraction images as the crystal is rotated.[3][4]

Data Reduction: The collected diffraction images are processed to determine the unit cell

parameters, space group, and the intensities of the reflections.[3]

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then
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refined against the experimental data using full-matrix least-squares methods to optimize the

atomic coordinates, and thermal parameters.[3][4]

Structure Validation: The final refined structure is validated using crystallographic software to

check for geometric reasonability and to ensure that the model is consistent with the

experimental data.

Visualizations
The following diagram illustrates the general workflow for determining a crystal structure using

single-crystal X-ray diffraction.
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Caption: Workflow for Crystal Structure Determination.
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Conclusion
While the definitive crystal structure of (4-Phenylphenyl) benzoate remains to be

experimentally determined, a comprehensive analysis of its structural analogues provides

valuable insights into its likely molecular conformation and crystal packing. The molecule is

expected to adopt a non-planar conformation, crystallizing in a monoclinic system. The detailed

experimental protocols for synthesis and crystallographic analysis provided in this guide offer a

clear pathway for the future determination of the precise three-dimensional structure of (4-
Phenylphenyl) benzoate, which will be invaluable for its application in drug development and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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